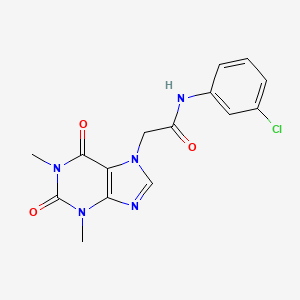
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide, commonly known as BMMA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. BMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
Scientific Research Applications
BMMA has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. BMMA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood.
Mechanism of Action
BMMA acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the accumulation of endocannabinoids, which can activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors can produce various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
BMMA has been shown to produce various biochemical and physiological effects in preclinical studies. In animal models, BMMA has been shown to produce analgesic effects by increasing the levels of endocannabinoids in the spinal cord and brain. BMMA has also been shown to produce anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, BMMA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BMMA has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. BMMA is also relatively easy to synthesize and has good stability, which makes it suitable for use in various experimental settings. However, there are also some limitations to the use of BMMA. It has poor solubility in water, which can limit its use in aqueous systems. Additionally, BMMA has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on BMMA. One potential application is the development of BMMA-based therapeutics for the treatment of pain and inflammation. BMMA has also shown potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Furthermore, the development of more potent and selective FAAH inhibitors could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
BMMA can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of benzylamine with 4-methylacetophenone in the presence of a catalyst to form N-benzyl-4-methylacetophenone. This intermediate is then reacted with methylamine to yield BMMA. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
N-benzyl-N-methyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14-8-10-15(11-9-14)12-17(19)18(2)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHMEFTYIFURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)




![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)


![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)